Diformamida de sodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

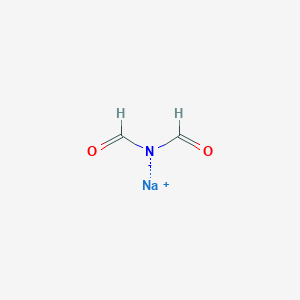

Sodium diformylamide is a useful research compound. Its molecular formula is C2H3NNaO2 and its molecular weight is 96.04 g/mol. The purity is usually 95%.

The exact mass of the compound Sodium diformylamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium diformylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium diformylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de aminas primarias

La diformamida de sodio se ha utilizado como un sustituto conveniente para la ftalimida en la síntesis de Gabriel de aminas primarias . Se somete a una N-alquilación suave con haluros de alquilo o p-toluenosulfonatos en acetonitrilo o dimetilformamida para dar las correspondientes N,N-diformilalquilaminas .

Preparación de benzazoles condensados funcionalizados

La this compound se utiliza como reactivo para la preparación de benzazoles condensados funcionalizados . Estos compuestos tienen una amplia gama de aplicaciones en química medicinal y descubrimiento de fármacos.

Síntesis de α-cetoheterociclos

Se utiliza en la síntesis de α-cetoheterociclos, que son inhibidores de la proteasa de cisteína Leishmania mexicana CPB . Estos compuestos tienen aplicaciones terapéuticas potenciales en el tratamiento de la leishmaniasis, una enfermedad tropical causada por parásitos de Leishmania.

Preparación de inhibidores de INOS

La this compound se utiliza en la síntesis de hidantoína de Bucherer-Bergs del inhibidor de INOS PHA-399733 . Los inhibidores de INOS tienen aplicaciones potenciales en el tratamiento de diversas enfermedades inflamatorias.

Síntesis de inhibidores de la resistencia a los antibióticos

Se utiliza en la síntesis de análogos inhibidores de la resistencia a los antibióticos (C β-lactamasa AmpC) . Estos compuestos tienen mejores propiedades de permeabilidad celular y se pueden utilizar para combatir la resistencia a los antibióticos, un problema de salud global importante.

Ligandos en reacciones asimétricas catalizadas por paladio

La this compound se utiliza en la preparación de fosfitos de arilo basados en BINOL y H8-BINOL . Estos compuestos sirven como ligandos en reacciones de alilación y aminación asimétricas catalizadas por paladio, que son importantes en la síntesis de compuestos quirales.

Precursores de antagonistas de la integrina αVβ3

Se utiliza en la preparación de precursores de antagonistas de la integrina αVβ3 . Estos antagonistas tienen aplicaciones potenciales en el tratamiento del cáncer y otras enfermedades que implican adhesión y migración celular anormal.

Reactivo de Gabriel modificado para la síntesis de aminas

La this compound se utiliza como reactivo de Gabriel modificado para la síntesis de aminas . Se somete a una hidrólisis suave para liberar la amina <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 10

Safety and Hazards

Mecanismo De Acción

Target of Action

Sodium diformylamide, also known as Diformylimide sodium salt, is primarily used as a reactant in the synthesis of various compounds . It is a modified Gabriel reagent used in the synthesis of primary amines . The primary target of Sodium diformylamide is the molecule it reacts with during the synthesis process.

Mode of Action

Sodium diformylamide undergoes smooth N-alkylation with alkyl halides or p-toluenesulfonates in acetonitrile or dimethylformamide to give the corresponding N,N-diformylalkylamines . This reaction occurs smoothly except with alkylating agents which are susceptible to base-catalyzed elimination .

Biochemical Pathways

The biochemical pathways affected by Sodium diformylamide are those involved in the synthesis of primary amines . The compound acts as a reactant, contributing to the formation of new bonds and the generation of new molecules.

Pharmacokinetics

Like other sodium salts, it is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of Sodium diformylamide’s action is the formation of N,N-diformylalkylamines . These compounds can then undergo mild hydrolysis to release the amine . This process is used in the synthesis of a variety of compounds, including functionalized condensed benzazoles, α-ketoheterocycles, and precursors of αVβ3 integrin antagonists .

Action Environment

The action of Sodium diformylamide can be influenced by various environmental factors. For instance, the reaction conditions, such as the solvent used (acetonitrile or dimethylformamide) and the presence of alkyl halides or p-toluenesulfonates, can impact the efficiency of the N-alkylation process . Additionally, the compound’s stability and efficacy may be affected by storage conditions. It is recommended to store Sodium diformylamide in an inert atmosphere at 2-8°C .

Propiedades

| { "Design of the Synthesis Pathway": "Sodium diformylamide can be synthesized by reacting sodium amide with formic acid in a suitable solvent.", "Starting Materials": [ "Sodium amide", "Formic acid", "Solvent (such as ether or tetrahydrofuran)" ], "Reaction": [ "Add sodium amide to the solvent and stir to dissolve", "Slowly add formic acid to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the mixture to cool to room temperature", "Filter the mixture to remove any solid impurities", "Add a small amount of water to the filtrate to decompose excess sodium amide", "Extract the product with a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Evaporate the solvent to obtain the pure product, sodium diformylamide" ] } | |

Número CAS |

18197-26-7 |

Fórmula molecular |

C2H3NNaO2 |

Peso molecular |

96.04 g/mol |

Nombre IUPAC |

sodium;diformylazanide |

InChI |

InChI=1S/C2H3NO2.Na/c4-1-3-2-5;/h1-2H,(H,3,4,5); |

Clave InChI |

XSOUHKNGENPZMH-UHFFFAOYSA-N |

SMILES isomérico |

C(=NC=O)[O-].[Na+] |

SMILES |

C(=O)[N-]C=O.[Na+] |

SMILES canónico |

C(=O)NC=O.[Na] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is sodium diformylamide primarily used for in organic synthesis?

A1: Sodium diformylamide acts as a versatile reagent for introducing formyl or amine groups into molecules. Notably, it serves as a modified Gabriel reagent in the synthesis of primary amines from alkyl halides or sulfonates. [, ]

Q2: How does sodium diformylamide facilitate the preparation of primary amines?

A2: The reaction proceeds through a two-step process. First, sodium diformylamide reacts with the alkyl halide or sulfonate, displacing the halide or sulfonate group and forming an intermediate N-formyl amine. Subsequent hydrolysis of this intermediate yields the desired primary amine. [, ]

Q3: Can you provide an example of a specific reaction where sodium diformylamide is employed as a reagent?

A3: One example is the preparation of (R)-N-[3-(4-iodophenyl)-2-oxo-5-oxazolidinyl]methylacetamide. In this reaction, sodium diformylamide reacts with the corresponding mesylate in a one-pot process, leading to the desired product in high yield. This method offers advantages such as avoiding hazardous reagents and simplifying workup procedures. []

Q4: Beyond its role in amine synthesis, are there other applications of sodium diformylamide?

A4: Yes, sodium diformylamide plays a crucial role in the synthesis of the antidepressant drug agomelatine. In this multistep synthesis, sodium diformylamide is involved in a nucleophilic displacement reaction, highlighting its versatility in constructing complex molecules. []

Q5: Can sodium diformylamide function as a catalyst?

A5: Indeed, sodium diformylamide demonstrates catalytic activity in the production of formamide from ammonia and carbon monoxide. This catalytic process offers a more efficient and sustainable route to formamide compared to traditional methods. [, , ]

Q6: How does the presence of sodium methoxide impact the catalytic activity of sodium diformylamide in formamide production?

A6: Sodium methoxide can act as an additional active component in the catalytic system. It can react with formamide, forming sodium diformylamide and regenerating methanol. This interplay between sodium methoxide and sodium diformylamide contributes to the overall efficiency and stability of the catalytic process. []

Q7: What are the advantages of using sodium diformylamide as a catalyst in formamide production?

A7: Sodium diformylamide exhibits high activity and stability as a catalyst in this reaction. Furthermore, it can be efficiently recycled within the process, contributing to its economic and environmental sustainability. []

Q8: Has sodium diformylamide been explored in other catalytic applications?

A8: Yes, research has investigated its use in palladium-catalyzed asymmetric allylic amination reactions, aiming to develop enantioselective routes to allylic amines. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)

![1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol](/img/structure/B97977.png)